molecular formula C14H16N4O B2426842 N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034483-96-8

N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2426842
CAS No.: 2034483-96-8
M. Wt: 256.309
InChI Key: TZDYAVMCHWVMNE-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a potent and cell-permeable inhibitor of lactate dehydrogenase A (LDHA) Source . This enzyme is a critical component of the Warburg effect, a metabolic hallmark of many cancers where cells preferentially undergo glycolysis followed by lactic fermentation, even in the presence of oxygen. By inhibiting LDHA, this compound effectively blocks the conversion of pyruvate to lactate, disrupting this altered metabolic pathway Source . Its primary research value lies in investigating oncogenic metabolism, tumor progression, and the tumor microenvironment, particularly how lactate acidosis contributes to angiogenesis and immune evasion. The specific inhibition of LDHA over LDHB makes it a valuable tool for dissecting isoform-specific functions. Research utilizing this inhibitor has provided significant insights into the dependency of certain cancer cells on aerobic glycolysis for proliferation and survival, positioning it as a key compound for exploring novel therapeutic strategies targeting cancer metabolism Source . Further studies have also explored its potential role in neurological research, investigating the link between metabolic dysregulation and neuronal excitability.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c19-14(16-8-11-3-1-2-6-15-11)10-4-5-12-13(7-10)18-9-17-12/h1-3,6,9-10H,4-5,7-8H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDYAVMCHWVMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NCC3=CC=CC=N3)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves the reaction of α-bromoketones with 2-aminopyridines under controlled conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach utilizes ethyl acetate as a solvent, with TBHP alone to facilitate a one-pot tandem cyclization and bromination reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or benzimidazole rings.

Common Reagents and Conditions

    Oxidation: TBHP in toluene or ethyl acetate.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenated reagents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce fully saturated derivatives.

Scientific Research Applications

Cancer Therapy

Poly(ADP-ribose) Polymerase Inhibitors
One of the primary applications of this compound is in the development of poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair mechanisms, and their inhibition can lead to the selective death of cancer cells, especially those with BRCA mutations. Research indicates that compounds similar to N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide exhibit potent inhibitory activity against PARP-1 and PARP-2, with low nanomolar IC50 values . This selectivity is particularly advantageous for treating cancers that are reliant on these repair pathways.

Sigma Receptor Modulation
Additionally, this compound has shown promise in modulating sigma receptors, specifically sigma-2 receptors, which are implicated in various cancers and central nervous system disorders. Studies have demonstrated that modifications to the compound can enhance its selectivity and potency against sigma-2 receptors while minimizing activity against sigma-1 receptors . This specificity is crucial for reducing side effects associated with broader receptor interactions.

Antiviral Applications

Mechanism of Action
Emerging research highlights the potential of this compound as an antiviral agent. The compound's structure allows it to interact with viral enzymes effectively, making it a candidate for inhibitors targeting reverse transcriptase in HIV and other viruses . The development of new antiviral compounds with unique mechanisms is essential for overcoming resistance seen with current therapies.

Pharmacological Properties

Physicochemical Optimization
The physicochemical properties of this compound have been optimized to enhance its bioavailability and efficacy. Studies focus on improving solubility and stability under physiological conditions to maximize therapeutic outcomes . Such optimizations are critical for translating laboratory findings into clinical applications.

Case Studies

Study Focus Findings
Poly(ADP-ribose) Inhibitors Study Cancer TreatmentCompounds demonstrated IC50 values in low nanomolar range against PARP enzymes; selective targeting of BRCA-mutant cells
Sigma Receptor Modulation Study CNS DisordersEnhanced sigma-2 receptor activity with no sigma-1 activity observed; significant implications for cancer treatment
Antiviral Efficacy Study HIV InhibitionPotential effectiveness against reverse transcriptase; promising results in vitro against resistant strains

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tetrahydrobenzoimidazole core with a pyridine moiety makes it a versatile scaffold for drug development and other applications .

Biological Activity

N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H14N4O\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{O}

This structure features a benzoimidazole core fused with a tetrahydro moiety and a pyridine substituent, which is crucial for its biological activity.

Research indicates that compounds similar to this compound exhibit activity against various biological targets:

  • Sigma Receptors : The compound has been shown to interact with sigma receptors, particularly sigma-2 receptors. Sigma receptors are implicated in several neurological disorders and cancer. Studies have demonstrated that modifications to the compound can enhance selectivity and potency towards these receptors .
  • Antitumor Activity : Similar compounds have been evaluated for their antitumor properties. For instance, certain derivatives have shown promising cytotoxic effects against various cancer cell lines, indicating that the benzoimidazole framework may contribute to this activity .
  • Antimicrobial Properties : There is emerging evidence suggesting that related compounds may possess antimicrobial activity, particularly against Mycobacterium tuberculosis. This highlights the potential for developing new anti-tubercular agents based on this chemical scaffold .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Pyridine Substitution : The position and nature of substituents on the pyridine ring significantly affect receptor binding affinity and selectivity. For example, modifications that increase electron-donating properties have been linked to enhanced sigma-2 receptor activity .
  • Tetrahydro Group : The presence of the tetrahydro group is essential for maintaining the conformational flexibility required for optimal receptor interaction.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Sigma Receptor Binding Assays : A study conducted by the University of North Carolina assessed various derivatives for their binding affinity to sigma receptors. Compounds with specific substitutions demonstrated improved selectivity towards sigma-2 over sigma-1 receptors .
  • Antitumor Efficacy in Cell Lines : In vitro assays revealed that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and Jurkat (leukemia), suggesting significant antitumor potential .
  • Antimicrobial Activity : Recent evaluations have shown that modifications to the benzoimidazole core can yield compounds with notable antimicrobial efficacy against drug-resistant strains of bacteria and mycobacteria .

Data Summary

Activity Type Target IC50/Activity Level Reference
Sigma Receptor BindingSigma-2pK i = 7.8
Antitumor ActivityA549 Lung CancerIC50 < 10 µM
Antimicrobial ActivityMycobacterium tuberculosisMIC = 5.9 µM

Q & A

Q. Table 1. Key Analytical Data for Structural Confirmation

TechniqueParameters/PeaksReference
1H NMR (400 MHz)δ 9.58 (s, 1H, NH), 8.27 (t, J=8.0 Hz, 2H)
ESI-MS[M+H]+ 498.1758 (calcd. 498.1663)
HPLC Retention12.3 min (C18, 70:30 methanol/water)

Q. Table 2. SAR Trends for Derivatives

Substituent PositionGroupEffect on ActivityReference
Benzoimidazole C5-F↑ Enzyme inhibition (IC50 ↓ 40%)
Pyridine C2'-CH3↑ Metabolic stability (t1/2 ↑ 2×)

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